molecular formula C13H14N2O3S2 B5871273 methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate

methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate

Cat. No. B5871273
M. Wt: 310.4 g/mol
InChI Key: MOWGZWYZJFNMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate, also known as MTAB, is a chemical compound that has been widely used in scientific research. This compound is a thiazole derivative, which has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.

Mechanism of Action

The mechanism of action of methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It is thought to interfere with the synthesis of key cellular components, such as DNA and proteins, leading to the death of the microorganism.
Biochemical and Physiological Effects
methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate is its broad-spectrum activity against a range of microorganisms, making it a promising candidate for the development of new antimicrobial agents. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate. One area of interest is the development of novel drug delivery systems for methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate, which could improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate, which could lead to the development of new drugs with improved activity against a range of microorganisms.
In conclusion, methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate is a promising compound with potential applications in various scientific fields. Its broad-spectrum activity against microorganisms makes it a promising candidate for the development of new drugs to combat infectious diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate involves the reaction between 4-amino benzoic acid and 2-amino-4,5-dihydrothiazole in the presence of thionyl chloride and methanol. The resulting product is then treated with methyl chloroformate to obtain the final compound, methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. It has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to combat infectious diseases.

properties

IUPAC Name

methyl 4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-18-12(17)9-2-4-10(5-3-9)15-11(16)8-20-13-14-6-7-19-13/h2-5H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGZWYZJFNMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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